molecular formula C14H14N6OS B6424955 4-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 2034610-05-2

4-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6424955
CAS No.: 2034610-05-2
M. Wt: 314.37 g/mol
InChI Key: DOEMUWKFFJSOIX-UHFFFAOYSA-N
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Description

4-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N6OS and its molecular weight is 314.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.09498026 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

The compound 4-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide may interact with various enzymes and proteins within a biochemical context . For instance, it has been suggested that it forms a strong hydrogen bond with the enzyme succinate dehydrogenase (SDH) . This interaction could potentially influence the activity of SDH, an enzyme involved in the citric acid cycle and electron transport chain, thereby affecting cellular respiration and ATP production.

Cellular Effects

In terms of cellular effects, the compound could potentially influence various types of cells and cellular processes . For example, it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of This compound It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of This compound may vary with different dosages in animal models . It is crucial to determine the optimal dosage that achieves the desired biochemical effects without causing toxic or adverse effects.

Metabolic Pathways

The metabolic pathways involving This compound are not yet fully known. It is possible that it interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Properties

IUPAC Name

4-methyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c1-9-13(22-19-18-9)14(21)16-6-10-4-3-5-15-12(10)11-7-17-20(2)8-11/h3-5,7-8H,6H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEMUWKFFJSOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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